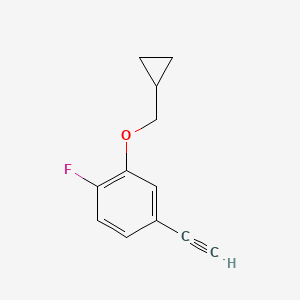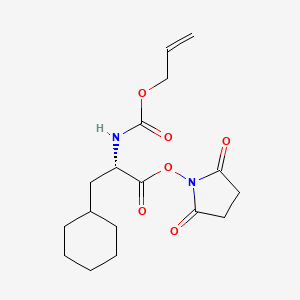
4-Ethynyl-1-fluoro-2-isobutoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1-fluoro-2-isobutoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an ethynyl group, a fluorine atom, and an isobutoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-fluoro-2-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-isobutoxybenzene.
Bromination: The starting material is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the ethynyl position.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to form the ethynyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and efficiency, with careful control of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance production rates.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-1-fluoro-2-isobutoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-ethynyl-1-fluoro-2-isobutoxybenzaldehyde.
Reduction: Formation of 4-ethenyl-1-fluoro-2-isobutoxybenzene or 4-ethyl-1-fluoro-2-isobutoxybenzene.
Substitution: Formation of 4-ethynyl-1-methoxy-2-isobutoxybenzene.
Aplicaciones Científicas De Investigación
4-Ethynyl-1-fluoro-2-isobutoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-1-fluoro-2-isobutoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the fluorine atom can form hydrogen bonds, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethynyl-1-fluoro-2-methoxybenzene
- 4-Ethynyl-1-chloro-2-isobutoxybenzene
- 4-Ethynyl-1-fluoro-2-ethoxybenzene
Uniqueness
4-Ethynyl-1-fluoro-2-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds, influencing its reactivity and potential applications. The combination of the ethynyl group and the fluorine atom also contributes to its unique chemical behavior and interactions.
Propiedades
IUPAC Name |
4-ethynyl-1-fluoro-2-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c1-4-10-5-6-11(13)12(7-10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQZXWLPUYTKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-iodophenyl)methyl]oxetan-3-amine](/img/structure/B8170488.png)











![4-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8170587.png)
